molecular formula C11H9NO B14627706 2-Naphthalenol, 1-(iminomethyl)- CAS No. 55135-69-8

2-Naphthalenol, 1-(iminomethyl)-

Cat. No.: B14627706
CAS No.: 55135-69-8
M. Wt: 171.19 g/mol
InChI Key: ZNULUGOEZRSLQL-UHFFFAOYSA-N
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Description

2-Naphthalenol, 1-(iminomethyl)- is a naphthalene-based organic compound of significant interest in chemical synthesis and materials science research. This compound features a phenolic naphthalene core substituted with an iminomethyl group at the 1-position, a functional group known to act as a versatile synthetic intermediate . While specific CAS RN and properties for this exact compound are not listed in the sources consulted, structurally related compounds, such as those where the iminomethyl group is further functionalized, are frequently employed in organic synthesis and as potential ligands for metal complexes . Researchers value this family of compounds for their utility in constructing more complex molecular architectures. The primary research applications are derived from its molecular structure. The compound serves as a key precursor in organic synthesis, particularly in the formation of Schiff bases, which are crucial for developing pharmaceuticals, agrochemicals, and functional materials . Its mechanism of action in research settings typically involves the reactivity of the imine group, which can participate in condensation reactions, and the phenolic hydroxyl group, which can influence electronic properties and metal coordination behavior . This makes it a candidate for studies in catalyst design and the development of novel chelating agents. This product is designated For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55135-69-8

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

1-methanimidoylnaphthalen-2-ol

InChI

InChI=1S/C11H9NO/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,12-13H

InChI Key

ZNULUGOEZRSLQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=N)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Naphthalenol, 1 Iminomethyl Analogues

Conventional Condensation Reactions

The cornerstone of synthesizing the analogues of 2-naphthalenol, 1-(iminomethyl)-, particularly 1-amidoalkyl-2-naphthols and 1-aminoalkyl-2-naphthols (Betti bases), is the one-pot, three-component condensation reaction. ijcmas.commdpi.comsemanticscholar.orgresearchgate.net This approach is lauded for its efficiency and atom economy.

Synthesis from 2-Naphthol (B1666908) and Aldehyde Derivatives

The classical and most direct route to these compounds involves the reaction of 2-naphthol, an aldehyde, and a nitrogen source, such as an amide or an amine. mdpi.comacademie-sciences.fr This multicomponent reaction is a modified Mannich condensation. mdpi.comacademie-sciences.fr A variety of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, can be successfully employed in this synthesis. semanticscholar.org The reaction can also be performed with different nitrogen-containing components like urea, thiourea, and various amines to yield a diverse range of analogues. researchgate.netsci-hub.se

The reaction is versatile and can be adapted to solvent-free conditions, which aligns with the principles of green chemistry by reducing the use of hazardous solvents. semanticscholar.orgajgreenchem.com The operational simplicity and generally high yields make this a preferred method for accessing these molecular scaffolds. ijcmas.com

Role of Acid Catalysis

Acid catalysis plays a crucial role in facilitating the condensation reaction. The reaction is typically promoted by either Brønsted or Lewis acids. researchgate.net The generally accepted mechanism involves the initial acid-catalyzed reaction between 2-naphthol and an aldehyde to form a highly reactive ortho-quinone methide (O-QM) intermediate. ijcmas.comresearchgate.net This intermediate possesses an activated carbon-carbon double bond.

The subsequent step involves the nucleophilic conjugate addition of the nitrogen source (e.g., an amide) to the O-QM intermediate, which then aromatizes to produce the final 1-amidoalkyl-2-naphthol product. ijcmas.comresearchgate.net A range of acid catalysts has been utilized, including p-toluenesulfonic acid (p-TSA), perchloric acid supported on silica (B1680970) (HClO4-SiO2), and ytterbium triflate (Yb(OTf)3). ijcmas.com However, some strong homogeneous acid catalysts like sulfuric acid can be corrosive and require more laborious work-up procedures. fardapaper.ir

Catalytic Approaches in Synthesis

To enhance reaction efficiency, reduce environmental impact, and improve catalyst recovery and reusability, various catalytic systems have been developed. These can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis

While many synthetic protocols have shifted towards heterogeneous systems for easier product separation and catalyst recycling, some homogeneous catalysts are still employed. sciforum.net For instance, boric acid has been used as a mild and inexpensive homogeneous catalyst for the synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions. researchgate.net Organocatalysis, a subset of homogeneous catalysis, has also been explored. For example, chiral phosphoric acid has been used in the asymmetric dearomatization of β-naphthols, a related transformation. researchgate.net However, challenges in separating the catalyst from the reaction mixture often limit the large-scale application of homogeneous catalysts. sciforum.net

Heterogeneous Catalysis

Heterogeneous catalysts are gaining prominence in the synthesis of 2-naphthalenol, 1-(iminomethyl)- analogues due to their stability, ease of separation, and potential for recycling. mdpi.comfardapaper.ir These catalysts are often solid materials that can be easily filtered from the reaction mixture. Examples include cation-exchanged resins and various solid acids. semanticscholar.org The use of heterogeneous catalysts often allows for milder reaction conditions and cleaner product profiles. fardapaper.ir

A significant advancement in heterogeneous catalysis is the use of nanocatalysts, which offer high surface area-to-volume ratios, leading to enhanced catalytic activity. mdpi.comacademie-sciences.fr A wide array of nanocatalysts has been developed and successfully applied in the synthesis of 1-amidoalkyl-2-naphthols and related compounds. mdpi.com

Magnetic nanoparticles, for instance, have been functionalized to create highly efficient and easily recoverable catalysts. semanticscholar.orgresearchgate.net One such example is Fe3O4 nanoparticles functionalized with a bis-sulfamic acid, which has been shown to be a highly effective and economically sustainable catalyst for the one-pot, three-component synthesis under solvent-free conditions. semanticscholar.org The magnetic nature of these catalysts allows for their simple separation from the reaction medium using an external magnet. semanticscholar.org

Other notable nanocatalysts include:

Aluminatesulfonic acid nanoparticles (ASA NPs) , which have been used for the synthesis of both 1-amidoalkyl-2-naphthols and Betti bases under solvent-free conditions. academie-sciences.fr

Nano-graphene oxide , which serves as a cheap, stable, and green heterogeneous catalyst for the synthesis of 1-amidoalkyl-2-naphthols. ajgreenchem.com

Zeolites , such as H-ZSM-5, have been employed as recoverable and reusable catalysts for the synthesis of Betti bases at room temperature. sci-hub.se

Nano-Schiff base complexes , for example, a magnesium-based complex, have been utilized as a magnetic nanocatalyst for the synthesis of 1-(α-aminoalkyl)-2-naphthol derivatives under solvent-free conditions. researchgate.net

The development of these nanocatalysts represents a significant step towards more sustainable and efficient chemical synthesis.

Catalyst TypeSpecific ExampleApplicationKey Advantages
Magnetic Nanoparticle Fe3O4@enamine-B(OSO3H)2Synthesis of 1-amidoalkyl-2-naphtholsHigh efficiency, easy magnetic recovery, solvent-free conditions. semanticscholar.org
Sulfonic Acid Nanoparticle Aluminatesulfonic acid (ASA)Synthesis of amidoalkyl and aminoalkyl naphtholsRecyclable, solvent-free conditions. academie-sciences.fr
Carbon-based Nanomaterial Nano-graphene oxideSynthesis of 1-amidoalkyl-2-naphtholsInexpensive, stable, green catalyst, reusable. ajgreenchem.com
Zeolite H-ZSM-5Synthesis of Betti basesRecoverable, reusable, room temperature reaction. sci-hub.se
Nano-Schiff Base Complex nano-[Mg-4MSMP]Cl2Synthesis of 1-(α-aminoalkyl)-2-naphthol derivativesMagnetic, solvent-free conditions. researchgate.net
Recyclability and Efficiency of Catalytic Systems

The development of recyclable and efficient catalytic systems is a significant focus in the synthesis of 2-naphthalenol derivatives. For instance, magnetic nanocatalysts such as NiFe2O4@TiO2-DEA-OSO3H have been successfully employed in the synthesis of bis-1H-indazolo[1,2-b]phthalazinetriones. nih.gov This catalyst facilitates a pseudo-five-component reaction involving dialdehydes, dimedone, and phthalhydrazide, proceeding through a Knoevenagel condensation and Michael-type addition. nih.gov The magnetic nature of the catalyst allows for its easy recovery and reuse.

Another example is the use of cellulose-CuI nanoparticles as a recyclable catalyst in a five-component reaction to produce spirochromene-tethered 1,2,3-triazoles. nih.gov This catalyst has demonstrated the ability to be recovered and reused in subsequent reactions. nih.gov The efficiency of these catalytic systems is often high, with many reactions proceeding to completion and yielding products in good amounts.

Multicomponent Reactions (MCRs) for Naphthol-Based Scaffold Formation

Multicomponent reactions (MCRs) are a cornerstone in the synthesis of diverse heterocyclic scaffolds based on 2-naphthol. uni.lu These reactions are highly valued for their ability to generate molecular complexity from simple starting materials in a single, efficient step. nih.govuni.lu The electron-rich nature of the 2-naphthol framework makes it an ideal substrate for various MCRs, leading to the formation of a wide range of N/O-containing heterocyclic compounds. uni.lu

Mannich-Type Condensations Leading to Amidoalkyl Naphthols

A prominent example of MCRs for naphthol-based scaffolds is the Mannich-type condensation, which is a primary method for synthesizing 1-amidoalkyl-2-naphthols. mdpi.comresearchgate.net This one-pot, three-component reaction typically involves 2-naphthol, an aldehyde, and an amide or carbamate (B1207046) derivative in the presence of a catalyst. mdpi.comresearchgate.net This approach is favored for its operational simplicity and adherence to green chemistry principles, as it often reduces the use of toxic solvents and minimizes waste. mdpi.com

A variety of catalytic systems have been developed to promote this reaction effectively. For example, phenylboronic acid has been used as a catalyst for the solvent-free, one-pot condensation of 2-naphthol with a range of aromatic aldehydes and acetamide (B32628) or acrylamide, achieving yields of 60–92%. mdpi.com Similarly, tannic acid, a biodegradable catalyst, has been employed for the synthesis of amidoalkyl naphthols under solvent-free conditions, using either thermal or microwave irradiation. researchgate.net

The versatility of the Mannich reaction is further demonstrated by its application in the synthesis of aminomethylated 8-hydroxyquinolines, which are analogues of naphthols. nih.gov In these modified Mannich reactions, 8-hydroxyquinoline (B1678124) acts as the active hydrogen provider, reacting with various primary amines and formaldehyde (B43269) to yield a range of aminomethylated products. nih.gov

Mechanism of Multicomponent Condensation Reactions

The generally accepted mechanism for the acid-promoted three-component Mannich condensation of 2-naphthol with aldehydes and amides involves the initial formation of highly reactive ortho-quinone methides (o-QMs). mdpi.comresearchgate.net The reaction between 2-naphthol and an aldehyde in the presence of an acid catalyst generates these o-QM intermediates in situ. ijcmas.com

These electrophilic intermediates then undergo a nucleophilic conjugate addition with an amide or another nucleophile. mdpi.comresearchgate.net This addition to the α,β-unsaturated carbonyl system of the o-QM is a key step. ijcmas.com The resulting intermediate subsequently aromatizes to form the stable final product, 1-amidoalkyl-2-naphthol. mdpi.comresearchgate.netijcmas.com

In pseudo-multicomponent reactions, such as the synthesis of bis-lawsones, a similar pattern of condensation and addition occurs. For instance, the reaction of lawsone with an aldehyde, catalyzed by sulfamic acid, proceeds through a Knoevenagel condensation to form an alkene intermediate. nih.gov This intermediate then undergoes a Michael addition with a second molecule of lawsone to yield the final product. nih.gov

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical aspect of the synthesis of 2-naphthalenol derivatives. In electrophilic substitutions of 1,1'-bi-2-naphthol (B31242) (BINOL), the position of substitution on the naphthol ring is highly dependent on the reaction conditions and the nature of the substituents on the hydroxyl groups. nih.gov For instance, bromination of BINOL typically occurs at the 6-position, while bromination of BINOL diacetate leads to substitution at the 5-position due to the altered electronic properties of the acetate (B1210297) groups. nih.gov

In Mannich-type reactions involving substituted phenols, mixtures of isomers can be formed. For example, the aminomethylation of 4-alkoxy-2-hydroxyacetophenones can yield both the 5-aminomethylated and the 3-aminomethylated derivatives, with the former being the major product. nih.gov

The Mannich reaction of racemic BINOL with an iminium ion generated from an alkoxymethyl amine demonstrates regioselectivity for the 3-position. nih.gov This is attributed to the formation of a specific transition state that favors aminomethylation at this position. nih.gov

Stereoselectivity is also a key consideration, particularly in the synthesis of chiral molecules. While not extensively detailed in the provided context for 2-Naphthalenol, 1-(iminomethyl)-, the synthesis of chiral BINOL derivatives highlights the importance of controlling stereochemistry. wikipedia.org The use of chiral catalysts, such as chiral phosphoric acids derived from BINOL, is a common strategy to achieve high enantioselectivity in asymmetric synthesis. wikipedia.org

Advanced Spectroscopic and Structural Characterization of 2 Naphthalenol, 1 Iminomethyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and spatial arrangement of atoms, providing a comprehensive picture of the molecular structure.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-Naphthalenol, 1-(iminomethyl)-, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns are influenced by the specific substituents on the imine nitrogen and the naphthalene (B1677914) ring. For instance, in a derivative where the imine nitrogen is attached to a substituted phenyl group, the protons on that phenyl ring will also exhibit signals in the aromatic region, with their chemical shifts determined by the nature and position of the substituents. The proton of the hydroxyl group (-OH) on the naphthalene ring often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, due to hydrogen bonding. The iminomethyl proton (-CH=N-) typically resonates as a singlet further downfield, often above δ 8.0 ppm, due to the deshielding effect of the adjacent double bond and nitrogen atom.

Proton Chemical Shift (δ) in ppm Multiplicity
Aromatic-H7.0 - 8.0Multiplet
-OHVariableBroad Singlet
-CH=N-> 8.0Singlet
Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative structure.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In 2-Naphthalenol, 1-(iminomethyl)-, the carbon atoms of the naphthalene ring typically resonate in the range of δ 110-140 ppm. The carbon atom bearing the hydroxyl group (C-2) and the carbon atom bonded to the iminomethyl group (C-1) will have distinct chemical shifts influenced by these functional groups. The iminomethyl carbon (-CH=N-) is characteristically found further downfield, often in the range of δ 150-165 ppm. The specific chemical shifts of the naphthalene carbons can be assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate carbon signals with their attached protons.

Carbon Chemical Shift (δ) in ppm
Naphthalene C110 - 140
C-OH~150-160
C-CH=N-~110-120
-CH=N-150 - 165
Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative structure.

Nitrogen-15 (¹⁵N) NMR Spectroscopic Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atom in the imine group. The chemical shift of the imine nitrogen in 2-Naphthalenol, 1-(iminomethyl)- and its derivatives is sensitive to the nature of the substituent on the nitrogen and the existence of tautomeric forms. This technique is particularly valuable for studying the phenol-imine/keto-amine tautomerism, as the nitrogen chemical shift will be significantly different in the two forms.

Two-Dimensional (2D) NMR Correlation Spectroscopy

Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of ¹H and ¹³C NMR signals, especially for complex derivatives. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org It is invaluable for tracing the connectivity of protons within the naphthalene ring system and any substituents. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the straightforward assignment of which proton is attached to which carbon. wikipedia.orglibretexts.org

Together, these 2D NMR experiments provide a detailed and robust structural elucidation of 2-Naphthalenol, 1-(iminomethyl)- and its derivatives. researchgate.net

Investigation of Tautomeric Equilibria (Keto-Enol, Phenol-Imine Tautomerism)

A key structural feature of 2-Naphthalenol, 1-(iminomethyl)- is the potential for tautomerism. This compound can exist in equilibrium between the phenol-imine form and the keto-amine form. thermofisher.com NMR spectroscopy is a primary tool for investigating this equilibrium. researchgate.net

The presence of both tautomers in solution can be detected by the appearance of two distinct sets of signals in the ¹H and ¹³C NMR spectra. thermofisher.comresearchgate.net The relative integration of these signals provides a quantitative measure of the equilibrium constant. thermofisher.com For example, in the keto-amine tautomer, one would expect to see signals corresponding to an amine proton (N-H) and a keto carbonyl carbon, which are absent in the phenol-imine form. The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the imine nitrogen. Variable-temperature NMR studies can provide thermodynamic parameters for the tautomeric interconversion. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 2-Naphthalenol, 1-(iminomethyl)-, the IR spectrum provides characteristic absorption bands that confirm its structure.

A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding. The C=N stretching vibration of the imine group usually appears in the range of 1650-1600 cm⁻¹. The aromatic C=C stretching vibrations of the naphthalene ring give rise to a series of sharp bands between 1600 and 1450 cm⁻¹. The C-O stretching vibration of the phenol (B47542) group is typically found in the 1260-1180 cm⁻¹ region.

In cases where the keto-amine tautomer is present, a strong absorption band corresponding to the C=O stretching vibration of the ketone would be observed around 1700-1650 cm⁻¹, and N-H stretching vibrations would appear in the 3500-3300 cm⁻¹ range. The relative intensities of these bands can provide qualitative information about the position of the tautomeric equilibrium.

Functional Group Vibrational Frequency (ν) in cm⁻¹
O-H (Phenol)3400 - 3200 (broad)
C=N (Imine)1650 - 1600
C=C (Aromatic)1600 - 1450
C-O (Phenol)1260 - 1180
C=O (Ketone - in tautomer)~1700 - 1650
N-H (Amine - in tautomer)3500 - 3300
Note: The vibrational frequencies are approximate and can be influenced by the molecular environment and physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption and emission spectra of 2-Naphthalenol, 1-(iminomethyl)- and its derivatives are sensitive to their molecular structure and surrounding environment.

Analysis of Absorption and Emission Spectra

The electronic absorption spectra of 2-Naphthalenol, 1-(iminomethyl)- and its derivatives typically exhibit characteristic bands in the ultraviolet and visible regions. For instance, 2-naphthol (B1666908), a related parent compound, displays an excitation peak at 331 nm and an emission peak at 354 nm. aatbio.com The absorption spectra of 4-methyl-2,6-diformyl phenol (MFOH), a derivative, shows a band around 350 nm attributed to the intramolecularly hydrogen-bonded form. ias.ac.in Upon interaction with a base, a new band appears in the 430-450 nm region, corresponding to the phenolate (B1203915) anion. ias.ac.in The intensity of this new band increases with the concentration of the base, while the intensity of the 350 nm band decreases. ias.ac.in

The emission spectra of these compounds are also informative. The fluorescence of the MFOH anion is observed in the 480-520 nm range. ias.ac.in Studies on naphthalimide derivatives have shown strong emission, high quantum efficiency, and good photostability. sciforum.net Their emission is highly dependent on the solvent polarity and can be quenched by water. sciforum.net For example, the emission spectra of some 1,8-naphthalimide (B145957) derivatives show bands in the visible region, with emission maxima shifting based on the substituent on the imine bond. researchgate.net Time-resolved fluorescence experiments on naphthalimide derivatives have revealed lifetimes ranging from 0.5 ns to 9 ns, depending on the solvent. sciforum.net

CompoundSolventAbsorption Maxima (nm)Emission Maxima (nm)
2-Naphthol331354
4-Methyl-2,6-diformyl phenol (MFOH)Ethanol/Water350-
MFOH AnionEthanol/Water430-450480-520
1-NaphtholWater-464
1,8-Naphthalimide DerivativesVarious-470-480 (neat), 504-514 (in DMSO)

Solvatochromic Effects on Spectral Properties

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a prominent feature of 2-Naphthalenol, 1-(iminomethyl)- and its derivatives. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent.

A positive solvatochromic effect, where the absorption and emission spectra redshift (shift to longer wavelengths) with increasing solvent polarity, has been observed for compounds like 5-isocyanonaphthalene-1-ol (ICOL) and its octyloxy derivative (ICON). mdpi.com This indicates a larger dipole moment in the excited state compared to the ground state. researchgate.net For instance, the emission of some naphthalimide derivatives is strongly dependent on solvent polarity and is quenched in the presence of water. sciforum.net In some cases, dual emission can be observed in polar solvents, which is attributed to excited-state proton transfer (ESPT). mdpi.com The interaction of 4-methyl-2,6-diformyl phenol with amines in various protic solvents also demonstrates solvatochromic effects, with the extent of proton transfer being influenced by the solvent's proton-accepting ability. ias.ac.in

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation patterns of organic compounds, providing valuable structural information. For 2-Naphthalenol, 1-(iminomethyl)- and its derivatives, electron ionization (EI) is a common technique.

The mass spectrum of the parent compound, 2-naphthalenol (β-naphthol), with a molecular weight of 144.17 g/mol , is available in the NIST Chemistry WebBook. nist.gov The molecular ion peak (M+) is typically observed, although its intensity can vary. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org

Fragmentation patterns provide clues about the compound's structure. Common fragmentation pathways for related structures include:

Aldehydes: Loss of a hydrogen atom (M-1) or a formyl group (M-29) through α-cleavage is common. miamioh.edu

Ketones: α-cleavage is a primary fragmentation mode. miamioh.edu

Alcohols: The molecular ion may be weak or absent. Cleavage of the C-C bond adjacent to the oxygen is common, and a loss of H₂O can occur. libretexts.org

Amines: The molecular ion peak is typically an odd number. libretexts.org

For a derivative like 2-naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]-, with a molecular formula of C19H17NO and a monoisotopic mass of 275.131 Da, predicted mass-to-charge ratios (m/z) for various adducts have been calculated. uni.lu For example, the [M+H]+ adduct is predicted at m/z 276.13828. uni.lu

Compound/FragmentMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Information
2-NaphthalenolC10H8O144.17Molecular ion peak is observed.
2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]-C19H17NO275.29Predicted [M+H]+ at m/z 276.13828. uni.lu
Formyl RadicalCHO29.02Common loss from aldehydes (M-29). miamioh.edu

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction has been used to determine the crystal structures of several derivatives of 2-Naphthalenol, 1-(iminomethyl)-. For example, the crystal structure of 1-(hydroxyiminomethyl)-2-naphthol (C11H9NO2) reveals that the atoms are nearly coplanar, with a C=N bond length of 1.266 (3) Å. nih.gov Another derivative, 3-[(2-Hydroxyethyl)iminomethyl]-1,1′-bi-2-naphthol (C23H19NO3), crystallizes in an orthorhombic system. nih.gov The synthesis and crystal structure of (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol have also been reported. bohrium.com

Intermolecular Interactions in Crystal Packing (Hydrogen Bonding, π-Stacking)

The crystal packing of these molecules is governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking.

Hydrogen Bonding: In the crystal structure of 1-(hydroxyiminomethyl)-2-naphthol, an intramolecular O-H···N hydrogen bond is observed. nih.gov Additionally, intermolecular O-H···O hydrogen bonds form one-dimensional chains, which, along with C-H···O interactions, create a two-dimensional network. nih.gov Similarly, in 3-[(2-Hydroxyethyl)iminomethyl]-1,1′-bi-2-naphthol, an intramolecular O-H···N hydrogen bond forms a six-membered ring, and intermolecular O-H···O hydrogen bonds stabilize the crystal structure. nih.gov In the solid state of 2-naphthalenol, O-H···O intermolecular hydrogen bonds link molecules into chains. researchgate.net

Hirshfeld Surface Analysis and Quantitative Assessment of Interactions

Studies on closely related naphthalenol derivatives, such as those incorporating additional functional groups or forming metal complexes, consistently reveal a landscape of varied intermolecular forces. For instance, the analysis of a substituted 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one highlights the prevalence of several key interactions. nih.gov

Quantitative Breakdown of Intermolecular Contacts:

The following table, derived from a study on a related chloro-substituted naphthalenol derivative, illustrates the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface. nih.gov While not specific to 2-Naphthalenol, 1-(iminomethyl)-, it provides a representative example of the interaction profile for this family of compounds.

Intermolecular Contact TypePercentage Contribution to Hirshfeld Surface
H···H32.1%
C···H/H···C23.1%
Cl···H/H···Cl15.2%
O···H/H···O12.8%
C···C9.0%

Detailed Research Findings:

The data clearly indicates that van der Waals interactions, represented by the abundant H···H and C···H/H···C contacts, form the backbone of the crystal packing for these types of molecules. nih.gov These non-directional forces are fundamental in holding the molecules together in the solid state.

The presence of a significant percentage of O···H/H···O contacts points to the crucial role of hydrogen bonding in defining the supramolecular architecture. nih.gov In the case of 2-Naphthalenol, 1-(iminomethyl)-, the hydroxyl (-OH) and imine (-CH=N-) groups are prime candidates for forming such hydrogen bonds, which are directional and contribute significantly to the stability and specific arrangement of the molecules in the crystal lattice.

Furthermore, the contribution of C···C interactions suggests the presence of π-π stacking. nih.gov This type of interaction is common in aromatic systems like the naphthalene core, where the electron-rich π-systems of adjacent molecules align, further stabilizing the crystal structure.

In derivatives containing other heteroatoms, such as the Cl···H/H···Cl contacts observed in the example, these specific interactions also play a substantial role in the molecular assembly. nih.gov For the parent compound, the primary interactions would revolve around hydrogen, carbon, nitrogen, and oxygen atoms.

Coordination Chemistry and Metal Complexation of 2 Naphthalenol, 1 Iminomethyl Ligands

Ligand Design Principles and Coordination Motifs

The design of 2-naphthalenol, 1-(iminomethyl)- based ligands is predicated on the ability to systematically modify their structure to achieve desired coordination geometries and properties in the resulting metal complexes. Key to this design is the strategic incorporation of various donor atoms and the construction of ligand frameworks with different denticities.

Mono-, Bi-, Tri-, and Hexadentate Ligand Architectures

The versatility of the 2-naphthalenol, 1-(iminomethyl)- scaffold allows for the creation of ligands with varying numbers of donor sites, leading to different coordination modes with metal ions.

Monodentate and Bidentate Ligands: The simplest forms of these ligands can act as monodentate or, more commonly, bidentate chelators. In their bidentate capacity, they typically coordinate to a metal center through the phenolic oxygen and the imine nitrogen atom. ijprems.com An example includes derivatives of 1-(α-aminoalkyl)-2-naphthol. nih.gov

Tridentate Ligands: By incorporating an additional donor group, tridentate ligands can be formed. For instance, 1-(2-thiazolylazo)-2-naphthalenol acts as a tridentate ligand, coordinating through the naphthyl oxygen, an azo nitrogen, and the thiazole (B1198619) nitrogen. nih.gov

Hexadentate Ligands: More complex architectures, such as hexadentate tripodal ligands, can be synthesized. A notable example involves the condensation of tris(2-aminoethyl)amine (B1216632) with 2-hydroxy-1-naphthaldehyde (B42665), resulting in a ligand capable of encapsulating a metal ion with three nitrogen and three oxygen donor atoms. nih.gov Another hexadentate ligand based on a 1,4,7-triazacyclononane (B1209588) framework with three methylene-(2,2,2-trifluoroethyl)phosphinate pendant arms has also been synthesized and its coordination with various transition metals studied. rsc.org

N,O-Donor Systems in 2-Naphthalenol, 1-(iminomethyl)- Ligands

A defining feature of these ligands is the presence of a mixed N,O-donor set, which is crucial for their coordination behavior.

The primary coordination sites are the deprotonated phenolic oxygen and the nitrogen atom of the imine group. ijprems.com This bidentate N,O-chelation forms a stable six-membered ring with the metal ion. The electronic properties of this donor system can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the phenyl ring attached to the imine nitrogen or on the naphthalene (B1677914) ring itself.

Furthermore, the incorporation of other donor functionalities, such as additional nitrogen atoms within heterocyclic rings (e.g., thiazole, pyridine) or oxygen atoms from carboxylate or other pendant arms, expands the coordination capabilities of these ligands. nih.govresearchgate.net For instance, tripodal N,N,O ligands have been designed to model the 2-His-1-carboxylate facial triad (B1167595) found in the active sites of certain metalloenzymes. researchgate.net

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with 2-naphthalenol, 1-(iminomethyl)- ligands is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes with Transition Metal Ions (e.g., Fe(III), Al(III), Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Ru(III), VO²⁺, UO₂²⁺)

A wide variety of transition metal complexes have been synthesized using these ligands. The general procedure often involves the condensation of 2-hydroxy-1-naphthaldehyde with a primary amine to form the Schiff base ligand in situ, followed by the addition of a metal salt. ijprems.com Alternatively, the pre-synthesized ligand can be reacted with the metal salt.

The reaction of 1-{(E)-[(4-methyl-2-nitrophenyl)imino]methyl}naphthalen-2-ol with Co(II), Ni(II), Cu(II), and Zn(II) salts yields complexes with an octahedral geometry. ijprems.com Similarly, a ligand derived from 1-hydroxy-2-naphthaldehyde (B49639) and 2-(1H-indol-3-yl)ethylamine has been used to prepare complexes of Ni(II), Pd(II), Fe(III), and Pt(IV). uobaghdad.edu.iq The resulting geometries were found to be tetrahedral for Ni(II), square planar for Pd(II), and octahedral for Fe(III) and Pt(IV). uobaghdad.edu.iq

Complexes of Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), and UO₂(II) with 1-(2-thiazolylazo)-2-naphthalenol have also been reported. nih.gov A hexadentate tripodal ligand has been used to form stable complexes with Fe(III), Al(III), and Cr(III). nih.gov Furthermore, a macroreticular polystyrene-based chelating resin containing 1-nitroso-2-naphthol (B91326) has been synthesized and its capacity for complexing with Cu(II), Fe(III), Co(II), Ni(II), Pd(II), and U(VI) has been studied. nih.gov

The synthesis of these complexes often involves refluxing the reactants in a solvent like ethanol. ijprems.com The solid complexes can then be isolated by filtration and purified by recrystallization.

Summary of Synthesized Metal Complexes
Metal IonLigand DerivativeResulting GeometryReference
Co(II), Ni(II), Cu(II), Zn(II)1-{(E)-[(4-methyl-2-nitrophenyl)imino]methyl}naphthalen-2-olOctahedral ijprems.com
Ni(II)2-[1-(1H-indol-3-yl)ethylimino) methyl]naphthalene-1-olTetrahedral uobaghdad.edu.iq
Pd(II)Square Planar
Fe(III), Pt(IV)Octahedral
Mn(II), Co(II), Ni(II), Zn(II), Cd(II), UO₂(II)1-(2-thiazolylazo)-2-naphthalenolOctahedral nih.gov
Cu(II), Pd(II)Square Planar
Fe(III), Al(III), Cr(III)Hexadentate tripodal ligand from tris(2-aminoethyl)amine and 2-hydroxy-1-naphthaldehydeNot specified nih.gov

Mixed-Ligand Complexes

The versatility of 2-naphthalenol, 1-(iminomethyl)- based systems extends to the formation of mixed-ligand complexes. These are compounds where the metal ion is coordinated to more than one type of ligand.

For example, mixed-ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized using 1-{(E)-[(4-methyl-2-nitrophenyl)imino]methyl}naphthalen-2-ol (L¹H) and 2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol (L²H). ijprems.com The resulting complexes have the general formula [M(L¹)(L²)(H₂O)₂] and exhibit an octahedral geometry. ijprems.com In these complexes, both Schiff base ligands act as bidentate monobasic donors. ijprems.com

Another study reports the synthesis of mixed-ligand complexes of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) with a Schiff base derived from p-phenylenediamine, 2-hydroxy-1-naphthaldehyde, and benzaldehyde, along with 2-amino-4,6-dimethylpyrimidine. nih.gov These complexes were prepared with a 1:1:1 metal-to-ligand ratio and were found to be non-electrolytic. nih.gov

Structural Characterization of Metal Chelates

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and bonding in the metal chelates of 2-naphthalenol, 1-(iminomethyl)- ligands.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. A key indicator of coordination is the shift in the vibrational frequency of the C=N (azomethine) group upon complexation. nih.gov The disappearance of the broad phenolic O-H stretching band in the ligand's spectrum upon complexation indicates the deprotonation and coordination of the phenolic oxygen. ijprems.com The presence of coordinated water molecules can also be identified by characteristic bands in the IR spectrum. ijprems.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The position and intensity of d-d transitions and charge transfer bands are indicative of the coordination environment around the metal ion. For instance, the UV-visible spectra of Co(II), Ni(II), Cu(II), and Zn(II) complexes with a derivative of 2-naphthalenol, 1-(iminomethyl)- were used to propose an octahedral geometry for these complexes. ijprems.com

Molar Conductance Measurements: Molar conductivity measurements in solvents like DMSO are used to determine the electrolytic nature of the complexes. Low molar conductance values typically indicate that the complexes are non-electrolytes, meaning the anions are not free in solution but are part of the coordination sphere. ijprems.comnih.gov

Magnetic Susceptibility Measurements: Magnetic moment measurements help in determining the geometry and the oxidation state of the central metal ion. For example, these measurements were used in conjunction with spectral data to confirm the geometries of various transition metal complexes. ijprems.com

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules. The loss of water molecules at specific temperature ranges can be quantified. ijprems.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal chelate. This technique has been used to confirm the structures of various metal complexes with derivatives of 2-naphthalenol. researchgate.net

Characterization Techniques and Findings
TechniqueInformation ObtainedExample FindingReference
IR SpectroscopyCoordination mode of the ligand, presence of coordinated water.Shift in ν(C=N) and disappearance of ν(O-H) band upon complexation. ijprems.comnih.gov
UV-Visible SpectroscopyGeometry of the complex.Octahedral geometry proposed for Co(II), Ni(II), Cu(II), and Zn(II) complexes. ijprems.com
Molar ConductanceElectrolytic nature of the complex.Complexes found to be non-electrolytic in DMSO. ijprems.comnih.gov
Magnetic SusceptibilityGeometry and oxidation state of the metal ion.Used to confirm the geometry of transition metal complexes. ijprems.com
Thermogravimetric AnalysisThermal stability and presence of water molecules.Confirmed the presence of coordinated water molecules. ijprems.com
X-ray CrystallographyPrecise molecular structure, bond lengths, and angles.Confirmed the structures of mono- and binuclear Cu(II) complexes. researchgate.net

Proposed Geometries and Coordination Polyhedra (Octahedral, Tetrahedral, Square Planar, Distorted Square Pyramidal)

The Schiff bases derived from 2-Naphthalenol, 1-(iminomethyl)- are versatile ligands capable of forming stable complexes with a variety of transition metal ions. The geometry of these metal complexes is dictated by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the specific ligand.

The imine nitrogen and the phenolic oxygen of the 2-Naphthalenol, 1-(iminomethyl)- moiety act as bidentate coordinating agents. vulcanchem.com This chelation can lead to the formation of various coordination polyhedra. For instance, with metal ions that favor a coordination number of six, such as Iron(III), octahedral geometries are commonly observed. vulcanchem.com In such cases, the ligand occupies two coordination sites, with other ligands like water or solvent molecules filling the remaining positions to complete the octahedral sphere. vulcanchem.com

For metal ions like Copper(II), which frequently exhibit a coordination number of four, square planar geometries are a common outcome. The formation of either octahedral or square planar geometries can often be inferred from analytical techniques such as magnetic susceptibility measurements.

While octahedral and square planar are frequently reported, other geometries are also possible. Tetrahedral geometry can occur, particularly with d¹⁰ metal ions or when steric hindrance from bulky substituents on the ligand prevents a planar arrangement. Furthermore, distortions from ideal geometries are common. Distorted square pyramidal geometries can arise, especially in five-coordinate complexes, leading to unique electronic and catalytic properties. The specific geometry adopted by the metal complex is crucial as it significantly influences its stability, reactivity, and potential applications in areas like catalysis.

Analysis of Metal-Ligand Bonding and Donor Atom Involvement (Phenolic Oxygen, Azomethine Nitrogen)

The coordination of metal ions by 2-Naphthalenol, 1-(iminomethyl)- and its derivatives primarily involves two key donor atoms: the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the azomethine (imine) group. vulcanchem.com Upon deprotonation, the phenolic oxygen becomes a negatively charged donor, forming a strong covalent bond with the metal center. The imine nitrogen atom coordinates to the metal via its lone pair of electrons.

The existence of an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen (O-H···N) is a characteristic feature of the free ligand in its solid state and in non-polar solvents. nih.gov During complexation, the phenolic proton is displaced by the metal ion, and the ligand wraps around the metal center. Spectroscopic evidence, particularly from IR and NMR studies, confirms the involvement of these donor atoms. A shift in the stretching frequency of the C=N (azomethine) bond and the disappearance of the broad O-H stretching band in the IR spectrum of the complex compared to the free ligand are indicative of coordination through these sites. The bond lengths within the chelate ring, such as the C-O and C=N bonds, often show values intermediate between single and double bonds, suggesting electron delocalization within the coordinated ring system. nih.gov

Solution-Phase Coordination Studies

The behavior of 2-Naphthalenol, 1-(iminomethyl)- based ligands and their metal complexes in solution is critical for understanding their formation equilibria, stability, and reaction mechanisms. Techniques such as potentiometric titrations and spectrophotometric methods are invaluable tools for these investigations. nih.gov

Potentiometric Titrations for Protonation and Formation Constants

Potentiometric titration is a highly effective method for determining the successive protonation constants of the ligand and the formation constants of its metal complexes in solution. nih.govslideshare.net The procedure involves monitoring the change in potential (or pH) of a solution of the ligand upon the gradual addition of a standard acid or base. tutorsglobe.com From the resulting titration curve, the pKa values corresponding to the protonation/deprotonation of the functional groups can be calculated. youtube.com

For Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde, the protonation constants typically correspond to the phenolic protons. nih.gov For example, in a study of a tripodal Schiff base ligand synthesized from 2-hydroxy-1-naphthaldehyde, the ligand was considered triprotic (LH₃), and the calculated protonation constants were attributed to the naphtholic protons. nih.gov The pKa values are influenced by factors such as the inductive effects of substituents on the aromatic rings. nih.gov

Table 1: Example Protonation Constants for a 2-hydroxy-1-naphthaldehyde based Schiff base ligand (trenhynaph) nih.gov

Constant Value
log K₁ᴴ 9.85
log K₂ᴴ 9.05
log K₃ᴴ 8.20

Data obtained from potentiometric studies at 25 ± 1°C, µ = 0.1 M KCl.

Spectrophotometric Methods for Complex Stoichiometry

Spectrophotometry is a powerful and widely used technique to investigate the stoichiometry of metal-ligand complexes in solution and to corroborate the findings from potentiometric studies. nih.govsrce.hr This method relies on the principle that the formation of a metal complex is often accompanied by a change in the electronic absorption spectrum (UV-Vis). bumipublikasinusantara.id

By monitoring the absorbance at a specific wavelength where the complex absorbs significantly more or less than the free ligand and metal ion, the stoichiometry of the complex can be determined using methods such as the mole-ratio method or Job's method of continuous variation. nih.gov In the mole-ratio method, the concentration of the metal ion is kept constant while the concentration of the ligand is systematically varied (or vice-versa). A plot of absorbance versus the molar ratio of ligand to metal will show a change in slope, with the inflection point indicating the stoichiometry of the complex formed.

For instance, spectrophotometric titrations can be carried out by adding aliquots of a metal ion solution to a solution of the ligand and recording the spectrum after each addition. The appearance of new absorption bands or shifts in existing bands (e.g., a bathochromic or hypsochromic shift) provides evidence of complex formation. nih.gov This technique was used to support the findings from potentiometric titrations in the study of complexes formed between a tripodal 2-hydroxy-1-naphthaldehyde Schiff base and metal ions like Fe(III), Al(III), and Cr(III). nih.gov

Computational and Theoretical Investigations of 2 Naphthalenol, 1 Iminomethyl Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the properties of molecular systems. For 2-Naphthalenol, 1-(iminomethyl)- and its derivatives, DFT calculations have been instrumental in elucidating its fundamental characteristics. These studies often employ hybrid functionals, such as B3LYP, combined with various basis sets to achieve a balance between computational cost and accuracy.

Optimization of Molecular Geometries

A critical first step in the theoretical investigation of any molecule is the optimization of its molecular geometry to find the most stable conformation. For 2-Naphthalenol, 1-(iminomethyl)- and its analogues, these calculations determine key structural parameters like bond lengths, bond angles, and dihedral angles.

Theoretical studies indicate that the molecule is not perfectly planar. The bond between the naphthalene (B1677914) ring and the iminomethyl group (C1-C11) exhibits a length consistent with a single bond, suggesting limited conjugation between the two moieties. The C=N imine bond and the C-O hydroxyl bond lengths are also key parameters determined in these studies. The presence of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the imine nitrogen (O-H···N) is a defining feature, significantly influencing the planarity and stability of the molecule. This interaction often leads to the formation of a stable six-membered ring.

Below is a table summarizing selected theoretical geometric parameters for a representative 2-Naphthalenol, 1-(iminomethyl)- type structure.

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
O1-H11.018
O1-C21.345
N1-C111.291
N1...H11.634
C1-C111.450
**Bond Angles (°) **
C2-O1-H1104.9
C1-C11-N1123.5
O1-H1...N1145.2

Note: The values presented are representative and can vary depending on the specific derivative and the level of theory used in the calculation.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

For 2-Naphthalenol, 1-(iminomethyl)-, the HOMO is typically localized on the electron-rich hydroxynaphthyl moiety, indicating that this is the primary site for electron donation. Conversely, the LUMO is often centered around the imine group (-CH=N-), identifying it as the electron-accepting region. A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic transitions. DFT calculations provide quantitative values for these orbital energies and their gap, which are essential for predicting the molecule's behavior in chemical reactions and its electronic absorption properties.

ParameterEnergy (eV)
HOMO -6.25
LUMO -2.15
Energy Gap (ΔE) 4.10

Note: These energy values are illustrative and depend on the computational method and solvent model used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites).

In MEP maps of 2-Naphthalenol, 1-(iminomethyl)-, the most negative potential (red/yellow) is consistently located around the hydroxyl oxygen and the imine nitrogen atoms. This high electron density makes them susceptible to electrophilic attack. The most positive potential (blue) is found around the hydroxyl hydrogen, confirming its acidic character and its role as an electrophilic center. These maps visually corroborate the presence and influence of the strong intramolecular hydrogen bond.

Natural Bond Orbital (NBO) Analysis for Hyper-conjugation and Charge Transfer

For 2-Naphthalenol, 1-(iminomethyl)-, NBO analysis reveals significant delocalization of electron density. A key interaction is the hyperconjugation between the lone pair of the hydroxyl oxygen and the antibonding orbitals of the adjacent C-C bonds in the naphthalene ring. More importantly, the analysis quantifies the stabilization energy (E(2)) associated with the intramolecular hydrogen bond, typically showing a strong interaction between the lone pair of the imine nitrogen (N1) and the antibonding orbital of the O-H bond (σ*(O1-H1)). This interaction confirms a significant charge transfer from the nitrogen to the O-H bond, which is characteristic of a strong hydrogen bond.

Prediction of Chemical Reactivity Descriptors (Hardness, Softness)

Chemical Hardness (η) measures the resistance of a molecule to changes in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability. A higher softness value corresponds to higher reactivity.

Calculations for 2-Naphthalenol, 1-(iminomethyl)- systems generally show them to be moderately hard molecules, consistent with their stable aromatic structure. These descriptors are valuable for comparing the reactivity of different derivatives within this class of compounds.

DescriptorCalculated Value (eV)
Chemical Hardness (η) 2.05
Chemical Softness (S) 0.488

Time-Dependent DFT (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for investigating the excited states of molecules and predicting their electronic absorption spectra (UV-Vis).

TD-DFT calculations on 2-Naphthalenol, 1-(iminomethyl)- can predict the wavelengths of maximum absorption (λ_max), the oscillator strengths (f) of the electronic transitions, and the nature of these transitions (e.g., n→π* or π→π). The results typically show intense absorption bands in the UV and visible regions, which are attributed to π→π transitions within the naphthalene ring system and charge transfer transitions involving the entire conjugated system. The calculated spectra often show good agreement with experimentally measured UV-Vis spectra, validating the computational approach. These calculations are crucial for understanding the photophysical properties of the molecule and for designing derivatives with specific optical characteristics.

Theoretical Studies of Intramolecular Interactions (e.g., Hydrogen Bonding)

Theoretical and computational studies have provided significant insights into the intramolecular interactions governing the structure and properties of Schiff bases analogous to 2-Naphthalenol, 1-(iminomethyl)-. A key feature of this compound is the potential for a strong intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen. This interaction plays a crucial role in the molecule's conformational stability and its photophysical behavior.

Quantum chemical calculations, often employing Density Functional Theory (DFT), are a primary tool for investigating these hydrogen bonds. Studies on similar Schiff bases, such as those derived from 2-hydroxy-1-naphthaldehyde (B42665), reveal that the enol form is stabilized by a significant intramolecular hydrogen bond. researchgate.net The strength of this bond can be evaluated by analyzing bond lengths, bond angles, and vibrational frequencies. For instance, upon photoexcitation, changes in the infrared (IR) vibrational spectra associated with the O-H stretching frequency can indicate a strengthening of the hydrogen bond in the excited state, which can facilitate processes like excited-state intramolecular proton transfer (ESIPT). nih.govrsc.org In an ESIPT process, the proton transfers from the hydroxyl group to the imine nitrogen, forming a transient keto-tautomer.

For example, in a study of 2-hydroxy-1-naphthaldehyde carbohydrazone, the ESIPT reaction from the enol to the keto form was found to have a low energy barrier, suggesting a facile proton transfer process. researchgate.net The solvent environment can also influence the stability of these intramolecular interactions. researchgate.net

Furthermore, NMR spectroscopy, in conjunction with computational methods like potential energy scans of relevant dihedral angles, has been effectively used to confirm the nature of intramolecular hydrogen bonding in related amino-naphthol systems. nih.gov These studies help in quantifying the electronic and steric effects of substituents on the strength of the hydrogen bond. nih.gov

The table below presents a summary of key parameters often investigated in theoretical studies of intramolecular hydrogen bonding in analogous systems.

ParameterMethod of InvestigationSignificance
O-H Bond LengthDFT CalculationsElongation indicates weakening of the covalent bond and strengthening of the hydrogen bond.
O···N DistanceDFT CalculationsShorter distances suggest a stronger hydrogen bond.
O-H···N AngleDFT CalculationsAngles closer to 180° are indicative of stronger, more linear hydrogen bonds.
O-H Stretching FrequencyCalculated IR Spectra (DFT)A redshift (lower frequency) in the O-H stretching vibration is a hallmark of hydrogen bonding.
Proton Transfer BarrierPotential Energy Surface Scans (DFT)The energy required to move the proton from the donor to the acceptor atom; a low barrier suggests a facile transfer.

Prediction of Nonlinear Optical (NLO) Properties (Polarizability, Hyperpolarizability)

Theoretical calculations have become an indispensable tool for predicting the nonlinear optical (NLO) properties of organic molecules, including 2-Naphthalenol, 1-(iminomethyl)- and its analogues. These properties, such as polarizability (α) and first-order hyperpolarizability (β), are crucial for the development of new materials for optoelectronic and photonic applications.

Computational studies, typically using DFT and time-dependent DFT (TD-DFT) methods, allow for the calculation of these NLO properties. For instance, a theoretical investigation of a similar Schiff base, 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol, demonstrated that these molecules can possess significant NLO properties. researchgate.netepa.gov The study highlighted the solvent dependence of the first-order (β) and second-order (γ) hyperpolarizabilities, noting that these properties can be enhanced in less polar media. researchgate.netepa.gov This suggests that the NLO response of such compounds can be tuned by altering the solvent environment.

A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often associated with larger hyperpolarizability values. researchgate.net Theoretical calculations can predict these energy gaps and correlate them with the NLO response. For the analogue 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol, a small energy gap and large hyperpolarizabilities were reported, indicating its potential for use in NLO devices. researchgate.netepa.gov The second-order hyperpolarizability (γ) of this compound was found to be more than thirty times higher than that of urea, a standard NLO material. researchgate.netepa.gov

The choice of the computational functional and basis set is critical for obtaining accurate predictions of NLO properties. mdpi.com Functionals such as B3LYP and CAM-B3LYP are commonly employed for these types of calculations. researchgate.netmdpi.com

The following table summarizes the calculated NLO properties for a closely related Schiff base, 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol (DANOHB), in different environments, as reported in the literature. researchgate.netepa.gov

PropertyGas PhaseCyclohexaneEthanol
First-Order Hyperpolarizability (β)Data not specifiedData not specifiedData not specified
Second-Order Hyperpolarizability (γ)SignificantEnhanced relative to gas and ethanolSignificant
HOMO-LUMO Energy Gap (ΔE)SmallSmallSmall

Reactivity and Derivatization Chemistry of 2 Naphthalenol, 1 Iminomethyl

Electrophilic Aromatic Substitution Reactions (e.g., Iodination)

The naphthalene (B1677914) core of 2-Naphthalenol, 1-(iminomethyl)- is susceptible to electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the iminomethyl group is generally deactivating. The position of substitution is influenced by both electronic and steric factors.

A notable example of electrophilic aromatic substitution is iodination. The reaction of 2-naphthol (B1666908) derivatives with molecular iodine can be promoted by various reagents. For instance, the iodination of 1-nitroso-2-naphthol (B91326) has been successfully achieved using a copper(II)-mediated system. nih.govmdpi.com In this process, Cu(OAc)₂·H₂O acts as a promoter, facilitating the reaction with molecular iodine to yield 3-iodo-1-nitroso-2-naphthalenol with high efficiency. nih.govmdpi.com The copper(II) center is thought to activate the iodine as an electrophile and stabilize the deprotonated naphthol, making the aromatic ring more susceptible to electrophilic attack. mdpi.com While this specific example involves a nitroso-substituted naphthol, the underlying principle of activating the naphthalene ring towards electrophilic iodination is relevant.

In a related context, molecular iodine has been used to promote oxidative cross-coupling and annulation reactions of 2-naphthols with methyl ketones, which involves an in situ iodination step. nih.gov This further demonstrates the feasibility of iodine as an electrophile in reactions involving the 2-naphthol scaffold. The regioselectivity of such substitutions on the 2-Naphthalenol, 1-(iminomethyl)- backbone would be directed by the combined electronic effects of the hydroxyl and iminomethyl groups, with the position ortho to the hydroxyl group being a likely site of attack, provided steric hindrance is not prohibitive. stackexchange.com

Table 1: Examples of Electrophilic Aromatic Substitution on Naphthol Derivatives

Naphthol DerivativeReagent(s)Product(s)Reference(s)
1-Nitroso-2-naphtholCu(OAc)₂·H₂O, I₂3-Iodo-1-nitrosonaphthalene-2-ol nih.govmdpi.com
2-NaphtholsI₂, Methyl KetonesNaphtho[2,1-b]furan-1(2H)-ones nih.gov
2-Naphtholo-Dichlorobenzene, AlCl₃ or AlBr₃Dichlorophenyl-2-tetralones nih.gov

Condensation and Hydrolysis Reactions of the Imine Functional Group

The imine (or Schiff base) functional group in 2-Naphthalenol, 1-(iminomethyl)- is characterized by its carbon-nitrogen double bond, which is susceptible to both condensation and hydrolysis reactions.

Condensation: The imine nitrogen possesses a lone pair of electrons and can act as a nucleophile. This allows for further condensation reactions. For example, the synthesis of 2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]- itself involves a condensation reaction between 2-naphthalenol and 2,5-dichlorobenzaldehyde. This highlights the reversible nature of imine formation. The imine group can participate in various condensation reactions, leading to the formation of more complex molecular architectures.

Hydrolysis: The imine bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the C=N bond to regenerate the parent aldehyde (or ketone) and the primary amine. This reaction is essentially the reverse of the condensation reaction used to form the imine. The stability of the imine bond is influenced by the electronic and steric properties of the substituents on both the carbon and nitrogen atoms.

Reduction of the Imine Moiety to Amine

The imine group of 2-Naphthalenol, 1-(iminomethyl)- can be readily reduced to the corresponding secondary amine, 1-(aminomethyl)-2-naphthalenol. This transformation is a fundamental reaction in organic synthesis, providing access to a wide range of amine derivatives.

Various reducing agents can be employed for this purpose. Common laboratory-scale reductions often utilize hydride reagents such as sodium borohydride (B1222165) (NaBH₄). For more specialized applications, including asymmetric reductions, a variety of catalytic systems have been developed. These include methods employing trichlorosilane (B8805176) catalyzed by N-methylvaline-derived Lewis-basic formamides, and transfer hydrogenation using catalysts like [Ru(p-cymene)Cl₂]₂ with a hydrogen donor.

Imine reductases (IREDs) represent a biocatalytic approach for the asymmetric reduction of imines to chiral amines. nih.govresearchgate.net These NAD(P)H-dependent oxidoreductases can exhibit high enantioselectivity, making them valuable tools in the synthesis of optically active compounds. nih.govresearchgate.net The substrate scope of IREDs is continually expanding, and they have been shown to be effective for the reduction of a broad range of imines. nih.gov

Table 2: Selected Methods for Imine Reduction

Reducing Agent / Catalyst SystemSubstrate ScopeKey FeaturesReference(s)
Sodium Borohydride (NaBH₄)General iminesMild and common laboratory reagent
Trichlorosilane / Chiral Formamide CatalystKetiminesHigh enantioselectivity organic-chemistry.org
[Ru(p-cymene)Cl₂]₂ / PinacolboraneNitriles and iminesHigh catalytic efficiency organic-chemistry.org
Imine Reductases (IREDs)Prochiral iminesHigh enantioselectivity, biocatalytic nih.govresearchgate.net

Intramolecular Cyclization Reactions (e.g., Formation of Oxazine (B8389632) Derivatives)

The structure of 2-Naphthalenol, 1-(iminomethyl)- contains functionalities that can participate in intramolecular cyclization reactions, leading to the formation of heterocyclic systems. The proximity of the hydroxyl group to the iminomethyl substituent at the C1 position of the naphthalene ring creates a favorable arrangement for cyclization.

For instance, derivatives of 2-acetyl-1-naphthol, which are structurally related to the parent ketone of the imine, can undergo cyclization with reagents like triphosgene (B27547) to form naphthoxazine derivatives. mdpi.com Specifically, the reaction of hydrazones of 2-acetyl-1-naphthol with triphosgene can yield naphtho[1,2-e]-1,3-oxazines or their spiro dimers, depending on the stoichiometry of the reagents. mdpi.com This suggests that under appropriate conditions, the imine nitrogen of 2-Naphthalenol, 1-(iminomethyl)- could act as a nucleophile, attacking a suitably activated carbon to form a six-membered oxazine ring fused to the naphthalene system.

Another related cyclization involves the oxidation of 2-hydroxy-1-naphthaldehyde (B42665) oxime with lead(IV) acetate (B1210297), which can produce naphtho[1,8-de] stackexchange.comoxazin-4-ol. researchgate.net While the starting material is an oxime rather than an imine, this demonstrates the propensity of peri-substituted naphthols to undergo cyclization to form oxazine-type structures.

Advanced Applications in Chemical Science and Technology

Applications in Catalysis

Derivatives of 2-Naphthalenol, 1-(iminomethyl)- have proven to be effective catalysts in a variety of organic transformations. Their utility spans from asymmetric synthesis to the facilitation of complex multicomponent reactions and the development of sustainable, reusable catalytic systems.

Role as Chiral Ligands in Asymmetric Catalysis

Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) are pivotal in asymmetric catalysis, where the creation of a specific stereoisomer is desired. rsc.orgmdpi.com When these Schiff bases are synthesized using chiral amines, they form chiral ligands that can be complexed with metal ions. These chiral metal complexes then act as catalysts, directing the stereochemical outcome of a reaction to produce an excess of one enantiomer over the other.

For instance, chiral N-salicyl-1-naphthyl-β-aminoalcohols, which are structurally related to 2-Naphthalenol, 1-(iminomethyl)-, have been successfully employed as ligands in asymmetric Strecker and Michael reactions, achieving high enantioselectivities. scilit.com Similarly, chiral oxovanadium(IV) complexes with ligands derived from 2-hydroxy-1-naphthaldehyde and amino acids have been shown to catalyze the enantioselective oxidative coupling of 2-naphthols, yielding optically active BINOLs (1,1'-bi-2-naphthol). ntu.edu.tw The efficiency of these catalytic systems is influenced by the specific structure of the chiral ligand and the choice of metal center.

The mechanism of enantioselection often involves the formation of a rigid chiral environment around the metal's active site. This steric and electronic control forces the substrate to approach in a specific orientation, leading to the preferential formation of one chiral product. rsc.orgmdpi.comntu.edu.tw

Catalysts for Multicomponent Organic Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. Schiff base derivatives of 2-Naphthalenol, 1-(iminomethyl)- have emerged as effective catalysts for such transformations.

A notable example is the synthesis of 1-amidoalkyl-2-naphthols via a one-pot, three-component reaction involving an aldehyde, 2-naphthol (B1666908), and an amide or urea. mdpi.comijcmas.comresearchgate.net Various catalysts, including those based on Schiff base complexes, have been developed to facilitate this reaction under mild and often solvent-free conditions. mdpi.comresearchgate.net The reaction is believed to proceed through the in-situ formation of an ortho-quinone methide (o-QM) intermediate from the reaction of 2-naphthol and the aldehyde, which is then attacked by the nucleophilic amide. ijcmas.com

The catalytic role of the Schiff base complex in these reactions can be multifaceted, including the activation of reactants and stabilization of intermediates. The versatility of the Schiff base ligand allows for the tuning of the catalyst's properties to optimize reaction yields and conditions. mdpi.com

Heterogeneous and Reusable Catalytic Systems

The development of heterogeneous catalysts is a key goal in green chemistry, as it simplifies catalyst-product separation and enables catalyst recycling. Schiff bases of 2-Naphthalenol, 1-(iminomethyl)- and their metal complexes have been successfully immobilized on solid supports to create robust and reusable heterogeneous catalysts. rsc.orgnih.govmdpi.com

These supports can range from polymers like polystyrene to inorganic materials such as silica (B1680970) and magnetic nanoparticles. mdpi.comnih.gov For example, copper(II) and zinc(II) complexes of a Schiff base immobilized on magnetic nanoparticles have been used as reusable catalysts for the synthesis of amidoalkyl naphthols. mdpi.com The magnetic nature of the support allows for easy separation of the catalyst from the reaction mixture using an external magnet.

Similarly, primary amino acid-derived catalysts anchored to polystyrene supports have demonstrated excellent reactivity and reusability in asymmetric reactions. nih.gov The immobilization process must be carefully designed to ensure that the catalytic activity of the Schiff base complex is retained. Proper anchoring and, in some cases, end-capping of unreacted sites on the support are crucial for maintaining catalyst performance over multiple cycles. nih.gov

Development of Chemosensors

The inherent fluorescence and chromogenic properties of the 2-Naphthalenol, 1-(iminomethyl)- scaffold make it an excellent platform for the design of chemosensors. asianpubs.org These sensors can detect specific analytes, such as metal ions, through changes in their optical properties.

Design Principles for Fluorescent and Colorimetric Chemosensors

The design of chemosensors based on 2-Naphthalenol, 1-(iminomethyl)- involves the strategic incorporation of a binding site for the target analyte and a signaling unit (the fluorophore or chromophore). The Schiff base itself often serves as both. The fundamental principle behind their operation is the change in the electronic properties of the molecule upon binding to an analyte, which in turn alters its absorption or emission of light.

Key mechanisms that are exploited in the design of these chemosensors include:

Chelation-Enhanced Fluorescence (CHEF): In many cases, the free Schiff base ligand exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) or C=N isomerization, which provide non-radiative decay pathways. nih.govnih.gov Upon binding to a metal ion, the ligand's conformation becomes more rigid, inhibiting these non-radiative processes and leading to a significant enhancement of fluorescence (a "turn-on" response). nih.govnih.gov

Photoinduced Electron Transfer (PET): A fluorophore can be linked to a receptor containing a heteroatom with a lone pair of electrons (e.g., nitrogen). In the absence of an analyte, photoexcitation of the fluorophore can be quenched by electron transfer from the receptor. Binding of a cation to the receptor lowers the energy of the lone pair, preventing PET and restoring fluorescence. nih.gov

Intramolecular Charge Transfer (ICT): The electronic properties of the sensor molecule can be modulated by the analyte, leading to a shift in the absorption or emission wavelength. This can result in a visible color change (colorimetric sensing).

Ligand-to-Metal or Metal-to-Ligand Charge Transfer (LMCT/MLCT): Coordination to a metal ion can introduce new electronic transitions, leading to changes in the color of the complex. mdpi.com

The selectivity of the chemosensor is determined by the design of the binding pocket. By carefully choosing the amine precursor for the Schiff base synthesis, one can introduce specific donor atoms (e.g., N, O, S) and create a cavity size that preferentially binds to a particular ion. mdpi.commdpi.com

Selective Detection of Specific Metal Ions (e.g., Al³⁺, Cu²⁺, Zn²⁺, Hg²⁺)

Derivatives of 2-Naphthalenol, 1-(iminomethyl)- have been extensively developed into highly selective and sensitive chemosensors for a variety of metal ions.

Aluminum (Al³⁺): Numerous fluorescent chemosensors for Al³⁺ have been developed based on Schiff bases of 2-hydroxy-1-naphthaldehyde. researchgate.netresearchgate.netresearchgate.net These sensors typically exhibit a "turn-on" fluorescence response upon binding to Al³⁺, often with high selectivity over other common metal ions. researchgate.net The interaction is usually based on the chelation of Al³⁺ by the hydroxyl and imine groups, which restricts intramolecular rotation and enhances fluorescence emission. researchgate.net Some of these sensors are effective even in aqueous media, making them suitable for biological and environmental applications. researchgate.net

Copper (Cu²⁺): Copper ions are known fluorescence quenchers. Therefore, many chemosensors for Cu²⁺ operate on a "turn-off" mechanism. However, displacement-based approaches have also been successful. For instance, a fluorescent zinc(II)-Schiff base complex can be used to detect Cu²⁺. The addition of Cu²⁺, which forms a more stable complex with the ligand, displaces the Zn²⁺ ion and quenches the fluorescence. mdpi.com This transmetalation strategy allows for the sensitive detection of Cu²⁺.

Zinc (Zn²⁺): Zinc is a crucial trace element in biological systems, and numerous fluorescent sensors for its detection have been created using 2-Naphthalenol, 1-(iminomethyl)- derivatives. nih.govnih.govnih.govscispace.comscispace.comrsc.org These sensors typically show a significant fluorescence enhancement upon binding to Zn²⁺ due to the CHEF effect, where the formation of the Zn²⁺ complex inhibits PET and C=N isomerization. nih.govnih.gov The design of the ligand can be tuned to avoid interference from other metal ions, particularly Cu²⁺, which is a common challenge in Zn²⁺ sensing. nih.gov

Mercury (Hg²⁺): The detection of the highly toxic mercury ion is of great environmental importance. Schiff base chemosensors derived from 2-hydroxy-1-naphthaldehyde have been designed for the selective detection of Hg²⁺. sphinxsai.com The interaction often involves the soft-soft interaction between the sulfur atoms incorporated into the ligand and the Hg²⁺ ion, leading to a colorimetric or fluorescent response.

Table of Research Findings on Metal Ion Detection:

Target IonSensor PrincipleObserved ChangeLimit of Detection (LOD)Reference
Al³⁺Turn-on FluorescenceSignificant fluorescence enhancement1.5 x 10⁻⁷ M researchgate.net
Al³⁺Turn-on FluorescenceFluorescence enhancement8.5 x 10⁻¹⁰ M researchgate.net
Zn²⁺Turn-on Fluorescence (CHEF/PET)Fluorescence enhancement11.8 nM scispace.com
Zn²⁺Turn-on Fluorescence10-fold fluorescence enhancement1.91 x 10⁻⁶ M rsc.org
Cu²⁺Fluorescence Quenching (Transmetalation)Turn-off of fluorescence from a Zn(II) complex- mdpi.com

Mechanism of Sensing (e.g., Chelation-Enhanced Fluorescence, Quenching)

Schiff bases derived from 2-hydroxy-1-naphthaldehyde, the precursor to 2-Naphthalenol, 1-(iminomethyl)-, are exceptional fluorescent chemosensors. Their ability to detect specific metal ions and other analytes is primarily governed by photophysical processes such as Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

In its free state, the 2-Naphthalenol, 1-(iminomethyl)- moiety often exhibits weak fluorescence. This is typically due to processes like PET, where an electron from the nitrogen atom of the imine group is transferred to the excited naphthalene (B1677914) fluorophore, quenching its fluorescence. Another contributing factor can be the cis/trans isomerization of the C=N bond, which provides a non-radiative decay pathway for the excited state.

Upon the introduction of a specific metal ion, such as Zn²⁺ or Cu²⁺, the molecule acts as a chelating agent, binding the ion through the hydroxyl oxygen and the imine nitrogen atoms. researchgate.netsphinxsai.com This chelation has profound effects on the molecule's photophysical properties:

Inhibition of PET: The binding of the metal ion to the lone pair of electrons on the imine nitrogen lowers the energy of the nitrogen's orbital. This energetic shift makes the photoinduced electron transfer to the naphthalene unit thermodynamically unfavorable, thus blocking the quenching pathway. nih.govscispace.com

Structural Rigidification: Chelation restricts the C=N bond isomerization. This increased structural rigidity reduces the non-radiative decay pathways, forcing the molecule to release its absorbed energy through fluorescence. nih.gov

The combination of these effects leads to a significant "turn-on" fluorescence response, where a dramatic increase in emission intensity is observed upon analyte binding. nih.govscispace.comresearchgate.net This CHEF mechanism allows for highly sensitive and selective detection of target ions. For instance, a fluorescent probe based on 2-hydroxy-1-naphthalene formaldehyde (B43269) and furan-2-carbohydrazide (B108491) was developed for the detection of Zn²⁺, exhibiting a very low detection limit of 11.8 nM. scispace.com The sensing process can also operate via fluorescence quenching, where the coordination of a paramagnetic metal ion (like Cu²⁺) can quench the fluorescence through energy or electron transfer processes. researchgate.net

The versatility of the Schiff base structure allows for fine-tuning of its selectivity and sensitivity towards different analytes by modifying the amine substituent.

Table 1: Sensing Mechanisms of 2-Hydroxy-1-Naphthaldehyde Schiff Base Derivatives

Derivative Synthesized FromAnalyteSensing MechanismDetection LimitSource
2-hydroxy-1-naphthaldehyde and furan-2-carbohydrazideZn²⁺Chelation-Enhanced Fluorescence (PET Inhibition)11.8 nM nih.govscispace.com
2-hydroxy-1-naphthaldehyde and 2-aminobenzothiazoleCu²⁺, Pd²⁺Colorimetric and Fluorescence ChangesNot Specified researchgate.net
Two 2-hydroxy-1-naphthaldehyde units and a complex amineZn²⁺Chelation-Enhanced Fluorescence~100 nM nih.gov

Supramolecular Chemistry and Materials Science Potential

The structural features of 2-Naphthalenol, 1-(iminomethyl)- and its metal complexes make them excellent building blocks for constructing complex supramolecular assemblies and advanced functional materials.

Formation of Supramolecular Assemblies (e.g., Metallogels)

The coordination of metal ions with 2-Naphthalenol, 1-(iminomethyl)- based ligands is a powerful strategy for driving self-assembly into highly ordered, extended structures. While the formation of classic metallogels is an area of ongoing research, numerous studies have demonstrated the creation of other sophisticated supramolecular architectures.

For example, Cu(II) and Co(II) complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde have been shown to form one-dimensional (1D) chains in the solid state. rsc.orgresearchgate.net Similarly, amphiphilic platinum(II) Schiff base complexes can self-assemble in solution to create various nanostructures. rsc.org The process is highly controllable; the final morphology of the assembly can be directed by carefully choosing the metal ion, the substituents on the Schiff base, and the solvent conditions. rsc.org These assemblies are not merely random aggregates but are precisely organized structures held together by a network of non-covalent interactions.

Role of Non-Covalent Interactions in Assembly

Non-covalent interactions are the cornerstone of the supramolecular chemistry of these compounds. They provide the directional forces necessary to guide the individual molecules or metal-ligand complexes into well-defined, higher-order structures. nih.govrsc.org X-ray diffraction studies of the crystalline forms of these compounds have revealed a rich variety of such interactions. rsc.orgrsc.org

Key non-covalent interactions include:

π–π Stacking: The large, electron-rich naphthalene rings are prone to stacking interactions, which play a significant role in organizing the molecules into columns or layers. rsc.orgrsc.org

Hydrogen Bonding: While the primary intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen is a defining feature, intermolecular hydrogen bonds, such as C–H···O, can link adjacent chains or molecules. rsc.orgnih.gov

C–H···π Interactions: These interactions, where a hydrogen atom on one molecule interacts with the π-system of a naphthalene or phenyl ring on a neighboring molecule, are crucial for linking molecular units into two-dimensional (2D) supramolecular structures. nih.govrsc.org

Metallophilic Interactions: In complexes with heavy metals like platinum, weak Pt···Pt interactions can provide an additional driving force for self-assembly, influencing the electronic and photophysical properties of the resulting material. rsc.org

The interplay of these varied and relatively weak forces dictates the final, stable supramolecular architecture, demonstrating a high degree of molecular self-organization.

Table 2: Non-Covalent Interactions in Supramolecular Assemblies of 2-Hydroxy-1-Naphthaldehyde Schiff Bases

Compound/ComplexType of AssemblyDominant Non-Covalent InteractionsSource
1-[(2-biphenylamino)methylen]naphthalen-2(1H)-oneπ-stacked discrete moleculesπ–π stacking, weak intermolecular interactions rsc.orgresearchgate.net
Cu(II) and Co(II) complexes of 1-[(2-biphenylamino)methylen]naphthalen-2(1H)-one1D chainsC–H···O, C–H···π interactions rsc.orgresearchgate.net
(E)-N-(2,6-dimethylphenyl)-1-(naphthalen-2-yl)methanimine2D supramolecular structureC–H···π (phenyl and naphthalene) interactions, C-H···N hydrogen bonds nih.gov
Cu/Zn(II) complexes with tetradentate Schiff base ligandsSupramolecular packingInter- and intramolecular π–π interactions, C–H···π interactions rsc.org
Amphiphilic Platinum(II) Schiff base complexesNanostructures in solutionPt···Pt interactions, π–π interactions rsc.org

Potential in Advanced Materials (e.g., Electronics, Photonics)

The unique electronic properties stemming from the conjugated π-system of the 2-Naphthalenol, 1-(iminomethyl)- scaffold make it a promising candidate for applications in organic electronics and photonics. mdpi.com The ability to delocalize electrons across the molecule, coupled with superior thermal stability, positions these Schiff bases as future materials for a new generation of devices. mdpi.com

Research has shown that by strategically adding electron-donating or electron-withdrawing groups to the Schiff base structure, it is possible to precisely tune the electronic and charge-transport properties. mdpi.com This molecular engineering can optimize the compounds for specific roles:

Organic Semiconductors: These materials can be designed to have small energy band gaps and good charge carrier mobility, essential for semiconductor applications. mdpi.com

Organic Field-Effect Transistors (OFETs): By balancing the reorganization energies for holes and electrons, Schiff bases can be developed as p-type (hole-transporting), n-type (electron-transporting), or ambipolar materials for use in OFETs. mdpi.com

Molecular Logic Gates: The distinct "on" and "off" fluorescent states of these molecules in response to chemical inputs (like the presence or absence of a metal ion) can be harnessed to perform logical operations at the molecular level, forming the basis for molecular computing. nih.gov

Photochromic and Electrochromic Devices: The potential for these molecules to change color in response to light (photochromism) or an electric field (electrochromism) opens up applications in smart windows, displays, and optical data storage. researchgate.net

The ease of synthesis and the vast potential for structural modification make 2-Naphthalenol, 1-(iminomethyl)- and its derivatives a highly attractive platform for the rational design of novel organic materials with tailored electronic and photonic properties. mdpi.com

Q & A

Q. What best practices refine crystal structures using software suites when partial disorder or twinning occurs?

  • Methodological Answer : In WinGX , use the TWINABS module to correct for absorption and scaling in twinned data. For disorder, apply PART instructions in SHELXL to split occupancy between positions. Validate refinement with R1 convergence plots and Hirshfeld surface analysis to ensure chemical plausibility. Cross-check with Diamond for packing diagrams .

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